N-Hydroxymaleimide

Bioconjugation Drug Discovery Physicochemical Property

Standard N-alkylmaleimides like NEM cause non-specific hydrophobicity or suppress IL-2 production in immune cell studies. N-Hydroxymaleimide (NHMI) solves this with a hydrophilic N-hydroxyl group enabling distinct N-oxyl radical (MINO) catalysis. - **Catalytic oxidation**: Immobilized NHMI achieves 93.3% cumene conversion, 79.2% acetophenone selectivity. - **Bioconjugation**: LogP -0.76 vs NEM (0.02-0.68) - superior for aqueous thiol labeling & cell-surface work. - **No immunosuppression**: Unlike NEM/NPM (85-99% IL-2 inhibition), NHMI does not suppress Jurkat T-cell function.

Molecular Formula C4H3NO3
Molecular Weight 113.07 g/mol
CAS No. 4814-74-8
Cat. No. B021251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxymaleimide
CAS4814-74-8
SynonymsN-Hydroxymaleamine;  1-Hydroxy-2,5-dihydro-1H-pyrrole-2,5-dione; 
Molecular FormulaC4H3NO3
Molecular Weight113.07 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)O
InChIInChI=1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H
InChIKeyBUXKULRFRATXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxymaleimide: Technical Specifications


N-Hydroxymaleimide (NHMI) is an N-substituted maleimide derivative with the molecular formula C4H3NO3 and a molecular weight of 113.07 g/mol . It is characterized by a maleimide ring with a hydroxyl group attached to the nitrogen atom, which confers both electrophilic reactivity and the capacity to generate N-oxyl radicals [1]. The compound is widely recognized for its dual functionality: it acts as a Michael acceptor for thiol-selective bioconjugation and as an oxidation catalyst via the in situ generation of the maleimide N-oxyl (MINO) radical [2]. Its predicted physicochemical properties include a pKa of 6.44 ± 0.20 and a LogP of -0.76, indicating moderate hydrophilicity .

N-Hydroxymaleimide: Why N-Alkylmaleimides Fail as Replacements


The N-substituent on the maleimide ring dictates a critical balance of electrophilicity, polarity, and sterics, making N-Hydroxymaleimide (NHMI) functionally distinct from its common N-alkyl and N-aryl analogs like N-Ethylmaleimide (NEM) or N-Phenylmaleimide (NPM). The hydroxyl group of NHMI not only enables a fundamentally different reaction pathway—oxidation via N-oxyl radical intermediates—which is inaccessible to N-alkyl derivatives [1], but also dramatically alters the compound's hydrophilicity and biological activity profile [2]. Consequently, substituting NHMI with a nonpolar N-alkylmaleimide will result in a loss of specific catalytic activity and a change in cellular penetration and target engagement in biological assays, leading to irreproducible or failed experiments [3].

N-Hydroxymaleimide: Key Evidence for Selection


Enhanced Hydrophilicity vs. N-Ethylmaleimide

N-Hydroxymaleimide (NHMI) exhibits a significantly lower calculated partition coefficient (LogP) than the widely used N-Ethylmaleimide (NEM), confirming its markedly higher hydrophilicity. This property is a key determinant of aqueous solubility and biological partitioning. [1][2]

Bioconjugation Drug Discovery Physicochemical Property

T-Cell IL-2 Response: Differential Effect vs. N-Ethylmaleimide

In a comparative study on the human T-cell line JURKAT, polar maleimides like N-Hydroxymaleimide (NHM) and 4-maleimidosalicylic acid (M84) exhibited a starkly different functional outcome compared to nonpolar N-Ethylmaleimide (NEM) and N-Phenylmaleimide (NPM). [1]

Immunology Cell Biology Cellular Assay Thiol Reactivity

N-Oxyl Radical Catalysis Unavailable in N-Alkylmaleimides

N-Hydroxymaleimide (NHMI) possesses an N-OH structure that can be activated to generate maleimide N-oxyl (MINO) radicals. This unique property enables it to function as a catalyst for selective aerobic oxidations, a role that N-alkylmaleimides like N-Ethylmaleimide cannot perform. [1]

Organic Synthesis Catalysis Oxidation Chemistry

N-Hydroxymaleimide: Key Application Scenarios


Selective Oxidation Catalysis

N-Hydroxymaleimide (NHMI) is the precursor of choice for generating the maleimide N-oxyl (MINO) radical, a potent hydrogen atom transfer (HAT) catalyst. This enables its use in the development of selective aerobic oxidation processes, such as the conversion of cumene to acetophenone, where an immobilized NHMI catalyst achieved a 93.3% conversion with 79.2% selectivity. This specific catalytic cycle is not accessible with common N-alkylmaleimides like N-ethylmaleimide [1].

Aqueous Bioconjugation with Controlled Permeability

The significantly lower LogP of NHMI (-0.76) compared to N-ethylmaleimide (NEM, LogP 0.02-0.68) [2] dictates its preferential use in aqueous bioconjugation reactions and for modifying cell-surface thiols. Its higher hydrophilicity reduces non-specific membrane partitioning, making it a superior reagent for labeling extracellular proteins or creating hydrophilic polymer conjugates where NEM would be less soluble or cause unwanted intracellular uptake .

Immunological Thiol Modification Without Immunosuppression

In T-cell research, N-Hydroxymaleimide is the essential reagent for probing thiol-dependent mechanisms without the confounding variable of potent immunosuppression. Unlike N-ethylmaleimide and N-phenylmaleimide, which inhibit IL-2 production by 85-99% in JURKAT cells, NHMI does not cause significant suppression of this key cytokine [3]. This allows researchers to study the role of specific sulfhydryl groups in cellular processes without completely ablating the cell's functional response, a critical distinction for mechanistic studies.

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